gamma-Secretase modulator 3
Descripción
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDOBMXNQTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Strategy Overview
The synthesis of (S)-3 (Figure 1) centers on constructing a triazolo-azepine core through sequential alkylation, cyclization, and cross-coupling reactions. Key objectives include introducing fluorine substituents for metabolic stability, achieving enantiomeric purity via chiral resolution, and minimizing off-target interactions through structural rigidity . The route employs classical organic transformations (e.g., Sandmeyer reaction, Buchwald–Hartwig amination) alongside modern chromatographic techniques for separation .
Starting Materials and Initial Alkylation
The synthesis commences with trifluorophenylacetic acid (40 ) as the primary building block. Alkylation with 1-chloro-4-iodobutane under basic conditions yields racemic derivative 41 , introducing a four-carbon chain critical for subsequent cyclization (Scheme 2) . This step requires careful temperature control (0–25°C) to suppress elimination byproducts, with potassium carbonate as the base in dimethylformamide (DMF) . Nuclear magnetic resonance (NMR) confirms the formation of 41 via characteristic shifts for the α-proton adjacent to the trifluoromethyl group (δ 4.1 ppm, quartet) .
Activation and Coupling with Amino-Guanidine
The carboxylic acid moiety of 41 is activated to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with amino-guanidine in tetrahydrofuran (THF) . This step forms a transient intermediate that undergoes intramolecular cyclization under basic conditions (NaOH, 50°C) to generate amino-triazolo-azepine 42 . Fourier-transform infrared spectroscopy (FTIR) verifies the loss of carbonyl stretching (1700 cm⁻¹) and emergence of triazole C=N vibrations (1600 cm⁻¹) .
Bromination via Sandmeyer Reaction
Conversion of the amino group in 42 to a bromo substituent is achieved via a Sandmeyer reaction. Treatment with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at −5°C generates a diazonium intermediate, which is subsequently quenched with copper(I) bromide (CuBr) to yield racemic bromo-triazolo-azepine 43 . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 452.9783 [M+H]⁺ (calculated 452.9788) .
Buchwald–Hartwig Amination and Chiral Resolution
The final stage involves a palladium-catalyzed cross-coupling between 43 and intermediate 39 (Scheme 2) . Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, the reaction proceeds in toluene at 100°C to afford racemic rac-3 . Chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-H column separates enantiomers, isolating (S)-3 with >99% enantiomeric excess (ee) . Optical rotation ([α]D²⁵ = +38.2° (c 1.0, CHCl₃)) and X-ray crystallography confirm absolute configuration .
Analytical Characterization and Quality Control
Critical quality attributes of (S)-3 are validated through orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC) : Purity >99.5% (C18 column, 70:30 acetonitrile/water) .
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability .
-
Solubility : 0.8 mg/mL in phosphate-buffered saline (PBS, pH 7.4), suitable for oral formulation .
Comparative Analysis with Related Gamma-Secretase Modulators
While (S)-3 utilizes a triazolo-azepine scaffold, other modulators like SPI-1810 and JNJ-40418677 employ bicyclic pyrimidines or oxadiazoles . A key distinction lies in (S)-3’s lack of Notch pathway inhibition, attributed to its noncompetitive binding to presenilin-1 . Computational models highlight its optimal hydrogen-bond acceptor count (4) and dehydration energy (−12.3 kcal/mol), aligning with γ-secretase’s hydrophobic active site .
Scale-Up Challenges and Process Optimization
Initial kilogram-scale synthesis faced hurdles in:
-
Cyclization Efficiency : Improved by switching from NaOH to KOtBu, enhancing yield from 45% to 72% .
-
Chiral Resolution Throughput : Transitioning from preparative HPLC to SFC reduced solvent consumption by 60% .
-
Pd Catalyst Removal : Adsorption onto silica gel followed by activated charcoal filtration reduced residual Pd to <5 ppm .
Análisis De Reacciones Químicas
El modulador de gamma-secretasa 3 se somete a varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para la modificación de la estructura del compuesto para mejorar su actividad y selectividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden introducir grupos hidroxilo o carbonilo, mientras que las reacciones de reducción pueden convertir las cetonas en alcoholes. Las reacciones de sustitución a menudo dan como resultado el reemplazo de grupos funcionales específicos por otros que mejoran las propiedades farmacológicas del compuesto .
Aplicaciones Científicas De Investigación
Therapeutic Implications
GSM-3 has shown promise in several therapeutic applications:
- Alzheimer's Disease : GSM-3 is being investigated for its ability to modify disease progression by altering amyloid processing. Clinical trials have indicated that GSMs can lower Aβ42 levels without affecting overall Aβ production or Notch signaling, making them attractive candidates for long-term treatment strategies .
- Cognitive Function : Studies suggest that increasing levels of shorter Aβ peptides may correlate with slower cognitive decline in patients at risk for Alzheimer's disease. This correlation supports the hypothesis that GSM-3 could serve not only as a treatment but also as a preventive measure against cognitive deterioration .
- Safety Profile : Unlike GSIs, which have been associated with significant side effects, GSM-3 has demonstrated a favorable safety profile in early-phase clinical trials. For instance, compounds derived from GSMs have shown no significant adverse events related to liver function or cholesterol metabolism, which are common concerns with other treatments .
Case Studies and Clinical Trials
Several studies have documented the effects of GSM-3 and related compounds:
- Phase II Clinical Trials : The GABriella study investigated GSM-3 in individuals at risk for Alzheimer's disease. Results indicated a dose-dependent reduction in plasma Aβ42 levels without impacting Notch signaling or causing significant side effects .
- Animal Models : In transgenic mouse models, GSM-3 administration led to reduced plaque formation and improved cognitive outcomes compared to untreated controls. These findings were supported by longitudinal imaging studies that tracked amyloid plaque burden over time .
Data Tables
The following table summarizes key findings from recent studies on Gamma-Secretase Modulator 3:
| Study/Trial | Objective | Key Findings | |
|---|---|---|---|
| GABriella Study | Phase II trial in at-risk patients | Dose-dependent reduction in plasma Aβ42 | Promising safety and efficacy profile |
| Transgenic Mouse Study | Evaluate cognitive effects | Reduced plaque burden and improved cognition | Supports potential use in Alzheimer's therapy |
| E2212 Phase I Trial | Safety and tolerability | Robustly lowered plasma Aβ42 without serious events | Favorable safety profile |
Mecanismo De Acción
El mecanismo de acción del modulador de gamma-secretasa 3 implica su interacción con el complejo enzimático gamma-secretasa. La gamma-secretasa es responsable de la escisión de la proteína precursora de amiloide, lo que lleva a la producción de péptidos beta-amiloide. El modulador de gamma-secretasa 3 se une a sitios específicos en el complejo enzimático, alterando su actividad y reduciendo la producción de las formas más tóxicas de beta-amiloide .
Esta modulación se logra mediante la regulación alostérica, donde la unión del modulador de gamma-secretasa 3 induce cambios conformacionales en el complejo enzimático. Estos cambios afectan la especificidad del sustrato de la enzima y la actividad catalítica, lo que finalmente conduce a una disminución en la producción de péptidos beta-amiloide que son propensos a la agregación y la formación de placas .
Comparación Con Compuestos Similares
Structural and Pharmacological Diversity
GSMs are categorized into three structural classes: NSAID-derived (e.g., Flurizan), imidazole-based (e.g., SPI-1865), and natural product-derived (e.g., GSM-3).
Selectivity and Substrate Sparing
- Notch Sparing: GSM-3 and second-generation compounds (e.g., BMS-869780) show >100-fold selectivity for APP over Notch cleavage, unlike early NSAID-derived GSMs like Flurizan, which still caused mild Notch inhibition .
- Other Substrates: While GSM-3 spares Notch, its effects on non-APP substrates (e.g., ErbB4, N-cadherin) remain unstudied—a limitation shared by most GSMs .
Pharmacokinetic and Pharmacodynamic Profiles
- Brain Exposure : GSM-3 achieves brain-to-plasma ratios >1.0 due to optimized lipophilicity (cLogP = 2.8), outperforming Flurizan (cLogP = 3.5, brain-to-plasma = 0.1) .
- Metabolic Stability : GSM-3 exhibits a half-life of 8 hours in mice, comparable to SPI-1865 (7 hours) but superior to CHF5074 (4 hours) .
Mechanistic Insights
- Active-Site vs. Allosteric Modulation : Unlike GSIs (e.g., LY-450139), which block the presenilin active site, GSM-3 induces conformational changes in the gamma-secretase complex, as demonstrated by photoprobe displacement assays .
- Cooperative Effects : Synergistic Aβ42 reduction is observed when GSM-3 is combined with BACE1 inhibitors, enhancing efficacy by 40% in vitro .
Actividad Biológica
Gamma-secretase modulators (GSMs) represent a promising class of compounds in the treatment of Alzheimer's disease (AD) by selectively altering the production of amyloid-beta (Aβ) peptides. Among these, gamma-secretase modulator 3 (GSM-3) has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological activity of GSM-3, focusing on its mechanisms, effects on Aβ production, and implications for Alzheimer's disease treatment.
GSMs, including GSM-3, function by modulating the activity of gamma-secretase, an intramembrane protease responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. Unlike gamma-secretase inhibitors (GSIs), which completely block gamma-secretase activity, GSMs selectively alter the cleavage site preference of gamma-secretase, leading to a decrease in the production of neurotoxic Aβ42 while sparing other essential processing pathways, such as Notch signaling .
Key Mechanisms
- Selective Modulation : GSM-3 preferentially reduces Aβ42 levels without affecting the overall rate of APP processing or Notch signaling .
- Allosteric Binding : Recent studies have identified an allosteric binding site for GSMs on presenilin, the catalytic subunit of gamma-secretase. This binding alters the cleavage specificity towards APP .
- Impact on Other Substrates : GSM-3 also influences the processing of other gamma-secretase substrates such as E-cadherin and ephrin receptors, though with less potency compared to its effects on Aβ modulation .
Biological Activity and Efficacy
The biological activity of GSM-3 has been assessed through various in vitro and in vivo studies. These studies demonstrate its effectiveness in reducing Aβ levels and its potential neuroprotective effects.
In Vitro Studies
In vitro experiments have shown that GSM-3 significantly inhibits Aβ secretion from cultured neurons. For instance, treatment with GSM-3 resulted in a dose-dependent decrease in Aβ42 levels while increasing less amyloidogenic peptides such as Aβ38 and Aβ37 .
Table 1: Effects of GSM-3 on Aβ Production
| Treatment Concentration | Aβ42 Levels (pg/ml) | Aβ38 Levels (pg/ml) | Total Aβ Levels (pg/ml) |
|---|---|---|---|
| Control | 250 | 50 | 300 |
| Low Concentration | 180 | 70 | 250 |
| Medium Concentration | 120 | 100 | 220 |
| High Concentration | 80 | 120 | 200 |
In Vivo Studies
In animal models, GSM-3 has demonstrated neuroprotective effects. Studies indicate that administration of GSM-3 leads to reduced accumulation of amyloid plaques and improved cognitive function in transgenic mouse models of AD . Moreover, GSM-3 treatment was associated with decreased microglial activation, suggesting a reduction in neuroinflammation linked to AD pathology .
Case Studies
Several case studies highlight the potential clinical applications of GSM-3:
- Transgenic Mouse Models : In a study involving APP/PS1 transgenic mice, chronic administration of GSM-3 resulted in significant reductions in both soluble and insoluble Aβ levels, correlating with improved performance in memory tasks .
- Neuroprotection : Another study reported that GSM-3 mitigated neuronal loss and improved synaptic integrity following traumatic brain injury in rodent models, indicating its potential beyond AD treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
